molecular formula C9H5BrF4O2 B8128064 Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B8128064
M. Wt: 301.03 g/mol
InChI Key: SGBUWZHSQLZMPP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Fluorination: The synthesis of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate typically involves the bromination and fluorination of a benzoic acid derivative. The starting material, such as methyl 4-(trifluoromethyl)benzoate, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of partially or fully reduced derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
  • Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
  • Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

Uniqueness: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBUWZHSQLZMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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